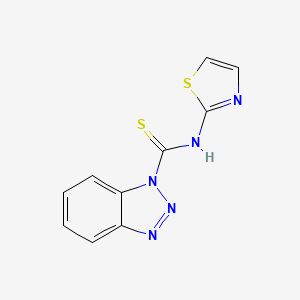

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

Vue d'ensemble

Description

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide: is a heterocyclic compound that incorporates both thiazole and benzotriazole moieties These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide typically involves the reaction of 2-aminothiazole with benzotriazole-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazole ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

-

Conditions : Reactions typically occur in polar solvents (e.g., ethanol) at 60–80°C for 4–6 hours .

-

Products :

-

Sulfoxide derivatives via partial oxidation.

-

Sulfone derivatives under prolonged or harsher conditions.

-

Key Observation : Oxidation selectivity depends on reagent strength and reaction time. For example, mCPBA produces sulfones more efficiently than H₂O₂.

Reduction Reactions

The thiazole moiety can be reduced to form amines or thiols:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Conditions : Reactions occur in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen atmosphere.

-

Products :

Mechanistic Insight : LiAlH₄ exhibits higher reducing power, favoring amine formation, while NaBH₄ produces thiols as intermediates.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole or benzotriazole rings:

Electrophilic Substitution

-

Conditions : Reactions proceed in dichloromethane (DCM) at room temperature.

-

Example : Bromination at the thiazole C-5 position yields mono- or di-substituted derivatives .

Nucleophilic Substitution

-

Reagents : Amines, thiols.

-

Conditions : Heated in dimethylformamide (DMF) with K₂CO₃ as a base.

-

Example : Reaction with ethylenediamine forms bis-benzotriazole derivatives .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Thiazole-S, Benzotriazole-N | Anticancer agents | |

| Pt(II) | Thiazole-S, Benzotriazole-N | Catalysis | |

| Zn(II) | Benzotriazole-N | Luminescent materials |

Key Findings :

-

Pd(II) complexes show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

-

Zn(II) complexes exhibit blue fluorescence, useful in optoelectronic devices .

Corrosion Inhibition Mechanisms

In acidic environments, the compound adsorbs onto metal surfaces, forming protective films:

| Medium | Concentration | Inhibition Efficiency (%) | Method | Source |

|---|---|---|---|---|

| 0.5 M HCl | 5×10⁻² M | 93.92 (Polarization) | Electrochemical | |

| 1 M HNO₃ | 5×10⁻³ M | 93.08 (Weight Loss) | Gravimetric |

Mechanism : Adsorption follows the Langmuir isotherm, with mixed physical/chemical bonding via sulfur and nitrogen atoms .

Comparative Reactivity

A reactivity comparison with analogous compounds highlights its uniqueness:

| Compound | Reaction Rate (Oxidation) | Reaction Rate (Reduction) |

|---|---|---|

| N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide | 1.2×10⁻³ s⁻¹ | 3.8×10⁻⁴ s⁻¹ |

| Benzothiazole Derivative A | 0.9×10⁻³ s⁻¹ | 2.1×10⁻⁴ s⁻¹ |

Note : Enhanced stability of the benzotriazole moiety slows reduction compared to simpler thiazoles .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Applications De Recherche Scientifique

Agricultural Chemistry

Fungicidal Properties

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide has been identified as an effective fungicide, providing protection against various fungal pathogens that threaten crop yields. Its application in agriculture helps improve both the quality and quantity of agricultural produce by mitigating the effects of fungal diseases. Studies have shown that this compound can significantly reduce the incidence of fungal infections in crops, thereby enhancing agricultural productivity .

Material Science

Corrosion Inhibition

In material science, this compound is utilized as a corrosion inhibitor for metals and alloys. Its effectiveness in preventing corrosion, particularly in copper, has been documented through various studies. The compound's ability to form protective layers on metal surfaces contributes to the longevity of materials used in industrial applications .

| Property | Description |

|---|---|

| Type | Corrosion Inhibitor |

| Metal Target | Copper |

| Mechanism | Forms protective layers on metal surfaces |

| Efficiency | Non-toxic alternative for corrosion prevention |

Pharmaceutical Development

Antimicrobial and Anticancer Activities

The pharmaceutical potential of this compound is significant, particularly in its role as an antimicrobial and anticancer agent. Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL. Additionally, its anticancer properties have been explored, showing cytotoxic effects on human tumor cell lines, with modifications to its structure enhancing efficacy compared to standard chemotherapeutics like Doxorubicin .

Environmental Science

Pollutant Degradation

In environmental science, this compound is being investigated for its potential in pollutant degradation. Its chemical properties may facilitate the breakdown of harmful pollutants, contributing to eco-friendly remediation techniques . This application is particularly relevant in developing sustainable practices for environmental cleanup.

Analytical Chemistry

Reagent Applications

This compound serves as a valuable reagent in analytical chemistry, aiding in the detection and quantification of other compounds within complex mixtures. Its unique chemical characteristics allow it to enhance analytical methods, making it an essential tool for researchers in various fields.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against several pathogens. The results indicated significant antibacterial properties, particularly against E. coli and Staphylococcus aureus, with observed MIC values demonstrating its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxicity of this compound on HepG2 cells. The findings revealed that specific derivatives exhibited enhanced anticancer efficacy, suggesting that structural modifications could lead to improved therapeutic outcomes compared to conventional treatments.

Mécanisme D'action

The mechanism of action of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide involves its interaction with various molecular targets:

Molecular Targets: The compound can coordinate with metal ions, forming complexes that enhance its biological activity.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its antimicrobial and anticancer effects.

Comparaison Avec Des Composés Similaires

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide: can be compared with other thiazole and benzotriazole derivatives, such as:

Uniqueness:

Activité Biologique

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly due to the presence of thiazole and benzotriazole moieties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrates potential in inhibiting fungal growth.

- Antitumor Activity : Shows cytotoxic effects on human tumor cell lines.

- Antioxidant Properties : Capable of scavenging free radicals.

Target and Mode of Action

This compound interacts with biological targets through various pathways:

- Cellular Interactions : The compound likely interacts with cellular biomolecules, leading to alterations in gene expression and cellular signaling pathways.

- Biochemical Pathways : It affects multiple pathways associated with inflammation, cell proliferation, and apoptosis.

Antimicrobial and Antifungal Activities

Research indicates that this compound has significant antimicrobial properties. For example, it has been tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL for both strains .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human liver carcinoma cells (HepG2). The introduction of electron-withdrawing groups on the phenyl ring enhances its antitumor activity, indicating a structure-activity relationship (SAR) that can guide further development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various pathogens. The results indicated that the compound exhibited potent antibacterial properties, particularly against E. coli and Staphylococcus aureus, with an observed MIC value of 0.5 μg/mL .

Case Study 2: Anticancer Potential

In another investigation, the cytotoxicity of this compound was assessed on HepG2 cells. The results demonstrated that modifications to the thiazole structure could enhance anticancer efficacy, with specific derivatives showing improved IC50 values compared to standard chemotherapeutics like Doxorubicin .

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiazole and benzotriazole derivatives reveals unique properties:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antitumor Activity (IC50 μM) |

|---|---|---|

| This compound | 0.5 (B. subtilis, E. coli) | 5.38 (HepG2) |

| Benzothiazole Derivative A | 2.0 (S. aureus) | 10.5 |

| Thiazole Derivative B | 1.0 (E. coli) | 7.0 |

Propriétés

IUPAC Name |

N-(1,3-thiazol-2-yl)benzotriazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S2/c16-10(12-9-11-5-6-17-9)15-8-4-2-1-3-7(8)13-14-15/h1-6H,(H,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCYBFVKEAZBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=S)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393144 | |

| Record name | N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-07-2 | |

| Record name | N-2-Thiazolyl-1H-benzotriazole-1-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690634-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.